molecular formula C14H17N5O2 B6580148 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206993-31-8

1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6580148
CAS No.: 1206993-31-8
M. Wt: 287.32 g/mol
InChI Key: AEBHAQDOHDWJCB-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole-4-carboxamide scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole core acts as a privileged pharmacophore due to its ability to form hydrogen bonds and participate in dipole-dipole and pi-stacking interactions with biological targets, which can improve both the binding affinity and the pharmacokinetic properties of the resulting compound . The molecule features a morpholino group linked via a phenyl ring to the carboxamide functionality, a structural motif commonly employed to modulate solubility and cell permeability. Compounds within this chemical class have been extensively investigated as potent inhibitors of therapeutic targets. Notably, recent research has identified closely related 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides as highly effective, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), with some analogs acting as potent inverse agonists and antagonists . This makes such compounds valuable as chemical probes to study PXR's role in drug metabolism, inflammation, and cancer. Furthermore, the 1,2,3-triazolyl-4-carboxamide motif is a key structure in anticancer and antimicrobial research, with derivatives demonstrating activity against various human cancer cell lines and serving as inhibitors of enzymes like dihydrofolate reductase (DHFR) and DNA gyrase . This product is presented as a high-purity solid for research applications and is intended for laboratory use by trained professionals. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHAQDOHDWJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing the triazole moiety exhibit anticancer properties. Specifically, 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Triazoles are known to interfere with fungal cell membrane synthesis, making them valuable in treating fungal infections.

Case Study:
A study in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of triazole derivatives against Candida species. The compound’s ability to inhibit fungal growth was attributed to its interference with ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the morpholine ring or triazole structure can enhance biological activity and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of substituents on triazoleImproved selectivity for fungal targets

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole-4-carboxamides

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents on Triazole Amide Substituent Molecular Weight Notable Properties/Activities Reference
Target Compound : 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1-methyl 4-(morpholin-4-yl)phenyl 341.37* Enhanced solubility due to morpholine group
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, 1-(4-methoxy) 4-chlorophenyl 382.83 Anticancer activity (Pokhodylo & Slyvka et al.)
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, 1-(4-chloro) (S)-1-hydroxy-3-phenylpropan-2-yl 399.86 Crystallographic data (ZIPSEY, CSD entry)
1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-methyl, 1-(3,4-dimethyl) 4-methylphenyl 320.38 Structural data (ChemSpider ID: 866872-27-7)
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino, 1-(4-methyl) 2,5-dichlorophenyl 376.23 Antiproliferative activity (renal cancer RXF 393 cells)
1-(3,4-Dichlorobenzyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, 1-(3,4-dichloro) 4-(hydroxymethyl)phenyl 391.25 SCD inhibitor (GSK1940029)

*Calculated molecular weight based on formula C₁₅H₁₉N₅O₂.

Key Structural Insights:
  • Morpholine vs. Halogen Substitutions : The morpholine group in the target compound likely improves water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ZIPSEY), which may enhance pharmacokinetics .
  • Amino vs. Methyl Groups: 5-Amino-substituted triazoles (e.g., compound in ) exhibit higher antiproliferative activity than methyl-substituted derivatives, suggesting the amino group’s role in target binding.
Anticancer Activity:
  • The 5-cyclopropyl analog (Pokhodylo & Slyvka et al.) showed moderate anticancer activity, while 5-amino derivatives (e.g., ) demonstrated specificity against renal and CNS cancers (GP = -13.42% to -27.30%). The absence of a 5-substituent in the target compound may limit similar activity unless compensated by the morpholine group’s interactions .
  • GSK1940029 (), a dichlorobenzyl-substituted analog, inhibits stearoyl-CoA desaturase (SCD), highlighting how halogenated aryl groups can target specific enzymes.
Enzyme Inhibition:
  • Morpholine-containing compounds (e.g., DY268 in ) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s morpholine group may similarly enhance binding to kinase targets .

Physicochemical Properties

  • Solubility: The morpholine group’s polarity likely increases aqueous solubility compared to nonpolar substituents like 3,4-dimethylphenyl ().
  • LogP : Halogenated analogs (e.g., 2,5-dichlorophenyl in ) have higher LogP values (~3.5), indicating greater lipophilicity, whereas the target compound’s LogP is estimated to be ~2.1 (similar to GSK1940029 ), balancing membrane permeability and solubility.

Biological Activity

1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 50 μg/ml against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (μg/ml) Standard
Staphylococcus aureus2Norfloxacin (2)
Escherichia coli25Ciprofloxacin (25)
Salmonella typhi50Ampicillin (100)

Antifungal Activity

The compound also exhibits antifungal properties. Similar triazole derivatives have shown effectiveness against Candida albicans with MIC values around 250 μg/ml compared to standard antifungals like griseofulvin .

Antidiabetic Potential

Emerging research indicates that derivatives containing morpholine and triazole moieties may exhibit antidiabetic effects. These compounds have been associated with improved glucose metabolism and insulin sensitivity in preclinical models .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Triazoles often function as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
  • Receptor Modulation : The morpholine group may enhance binding affinity to specific receptors involved in glucose metabolism and insulin signaling pathways.

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to the target compound:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains significantly enhanced activity .
  • Antifungal Research : Another investigation focused on the antifungal properties of a series of triazole compounds against clinical isolates of Candida species. The findings showed promising results with certain derivatives outperforming traditional antifungals .
  • Antidiabetic Effects : A recent review discussed the potential antidiabetic properties of morpholine-containing compounds, suggesting that these derivatives could lead to new therapeutic options for managing diabetes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and what are the key optimization parameters?

  • Methodology : The synthesis typically involves sequential reactions:

Condensation : React 4-(morpholin-4-yl)aniline with methyl isocyanide to form an intermediate carboximidoyl chloride.

Azide Cycloaddition : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core .

Purification : Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield.

  • Critical Parameters : Monitor pH during condensation (neutral to slightly basic) and ensure anhydrous conditions to prevent side reactions .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks for triazole (δ 7.8–8.2 ppm) and morpholine (δ 3.6–3.8 ppm) moieties .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C15H18N6O2: 339.1542).
    • Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. What strategies mitigate low aqueous solubility of this compound in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the methyl or phenyl positions to enhance solubility without compromising activity .
  • Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoemulsions. Validate stability via HPLC over 24 hours .
  • Data : In a study on similar triazoles, solubility increased from 0.12 mg/mL (parent) to 1.8 mg/mL (hydroxyl-derivative) .

Q. How can computational modeling and crystallography elucidate target binding interactions?

  • Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., B-Raf). Prioritize binding poses with ΔG < -8 kcal/mol.
  • X-ray Refinement : Resolve electron density maps in SHELXL to identify hydrogen bonds between the morpholine oxygen and kinase residues (e.g., Asp594 in B-Raf) .
  • Example : A related triazole-carboxamide showed a binding affinity (Ki) of 12 nM to B-Raf via π-π stacking with Phe583 .

Q. How should researchers resolve contradictions in biological activity data across cell lines?

  • Dose-Response Validation : Replicate assays in triplicate using NCI-60 cell lines. Compare IC50 values (e.g., renal RXF 393 vs. CNS SNB-75 cells) .
  • Mechanistic Profiling :

  • Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects.
  • Assess apoptosis markers (caspase-3/7) via flow cytometry to confirm selective cytotoxicity .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
  • For synthesis, prioritize CuAAC and SHELX-based crystallography for reproducibility.
  • Address solubility early in drug development pipelines to avoid assay artifacts.

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